An In-depth Technical Guide to 1-(4-Fluorophenyl)pentan-1-one (CAS: 709-24-0)
An In-depth Technical Guide to 1-(4-Fluorophenyl)pentan-1-one (CAS: 709-24-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)pentan-1-one, a synthetic ketone with potential applications in chemical synthesis and pharmacological research. This document consolidates available physicochemical data, proposes detailed experimental protocols, and explores potential biological activities based on structurally related compounds.
Core Compound Information
1-(4-Fluorophenyl)pentan-1-one, also known as 4'-fluorovalerophenone, is an aromatic ketone. The presence of a fluorine atom on the phenyl ring can significantly influence its electronic properties and metabolic stability, making it a compound of interest in medicinal chemistry.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties for 1-(4-Fluorophenyl)pentan-1-one is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 709-24-0 | [1][2] |
| Molecular Formula | C₁₁H₁₃FO | [1][2] |
| Molecular Weight | 180.22 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)pentan-1-one | [1] |
| Synonyms | 4'-Fluorovalerophenone, p-Fluorovalerophenone | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 86-90 °C at 1.3 Torr | |
| Melting Point | 27 °C |
Synthesis and Characterization
The primary synthetic route to 1-(4-Fluorophenyl)pentan-1-one is through the Friedel-Crafts acylation of fluorobenzene with valeryl chloride.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a proposed method based on established Friedel-Crafts acylation procedures.
Materials:
-
Fluorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add fluorobenzene (1.0 equivalent) to the stirred suspension.
-
Add valeryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 1-(4-fluorophenyl)pentan-1-one.
Spectroscopic Data
While dedicated spectra for 1-(4-fluorophenyl)pentan-1-one are not widely available in the public domain, the following tables provide predicted and known spectral information.
Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key absorptions are expected as follows:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (aryl ketone) |
| ~1595, 1500, 1465 | C=C stretch (aromatic ring) |
| ~1230 | C-F stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 3 and 4. These predictions are based on the analysis of structurally similar compounds and established NMR principles.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.9 - 8.1 | dd | 2H |
| H-3', H-5' | 7.1 - 7.3 | t | 2H |
| -CH₂- (α to C=O) | 2.9 - 3.1 | t | 2H |
| -CH₂- (β to C=O) | 1.6 - 1.8 | sextet | 2H |
| -CH₂- (γ to C=O) | 1.3 - 1.5 | sextet | 2H |
| -CH₃ | 0.9 - 1.0 | t | 3H |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-1' | 132 - 134 |
| C-4' | 164 - 167 (d, ¹JCF ≈ 250 Hz) |
| C-2', C-6' | 130 - 132 (d, ³JCF ≈ 9 Hz) |
| C-3', C-5' | 115 - 117 (d, ²JCF ≈ 22 Hz) |
| -CH₂- (α to C=O) | 38 - 42 |
| -CH₂- (β to C=O) | 26 - 30 |
| -CH₂- (γ to C=O) | 22 - 26 |
| -CH₃ | 13 - 15 |
Mass Spectrometry (MS): The predicted fragmentation pattern for 1-(4-fluorophenyl)pentan-1-one under electron ionization (EI) is outlined below.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 180.
-
Acylium Ion: A prominent peak at m/z = 123, corresponding to the [F-C₆H₄-C=O]⁺ fragment, is anticipated due to α-cleavage. This is often the base peak for aryl ketones.
-
Loss of Propene (McLafferty Rearrangement): A peak at m/z = 138 may be observed due to the loss of propene (C₃H₆) via a McLafferty rearrangement.
-
Fluorophenyl Cation: A peak at m/z = 95, corresponding to the [F-C₆H₄]⁺ fragment.
-
Alkyl Fragments: Peaks corresponding to the loss of the fluorophenyl group (m/z = 85, [C₄H₉CO]⁺) and further fragmentation of the alkyl chain (e.g., m/z = 57, [C₄H₉]⁺; m/z = 43, [C₃H₇]⁺) are also possible.
Potential Biological Activity and Mechanism of Action
Analogs of the structurally related compound pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) have been shown to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This suggests that 1-(4-fluorophenyl)pentan-1-one and its derivatives could potentially modulate the levels of these key neurotransmitters in the central nervous system (CNS).
The introduction of a fluorine atom can enhance metabolic stability and brain penetration, properties that are often desirable in CNS-active drugs. Therefore, it is plausible that 1-(4-fluorophenyl)pentan-1-one could serve as a scaffold for the development of novel CNS agents.
Proposed Investigational Workflow
A proposed workflow for the initial biological evaluation of 1-(4-fluorophenyl)pentan-1-one is presented below.
Hypothetical Signaling Pathway
Based on the potential activity as a dopamine and norepinephrine reuptake inhibitor, a simplified hypothetical signaling pathway is depicted below. Inhibition of DAT and NET would lead to increased synaptic concentrations of dopamine (DA) and norepinephrine (NE), respectively, thereby enhancing downstream signaling through their corresponding G-protein coupled receptors (GPCRs).
Conclusion
1-(4-Fluorophenyl)pentan-1-one is a readily synthesizable compound with physicochemical properties that suggest its potential as a scaffold in medicinal chemistry, particularly for CNS-active agents. While direct biological data is currently lacking, the known activities of structurally related compounds provide a strong rationale for its investigation as a modulator of dopamine and norepinephrine transporters. The experimental protocols and investigational workflows outlined in this guide offer a framework for future research into this promising molecule. Further studies are required to fully elucidate its spectroscopic properties, confirm its biological activity, and determine its mechanism of action.
